molecular formula C15H17F3N4S B10919083 N-(1-methylpiperidin-4-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(1-methylpiperidin-4-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10919083
M. Wt: 342.4 g/mol
InChI Key: GPFXVNNAHQSIRC-UHFFFAOYSA-N
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Description

N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. One common route involves:

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using reductive amination of 4-piperidone.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.

The final step involves the coupling of these rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmaceuticals: This compound is explored for its potential use in drug development, especially as a ligand for certain receptors.

    Biological Studies: It is used in research to understand its interaction with biological systems and its effects on cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its potency and selectivity.

    N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in N-(1-METHYL-4-PIPERIDYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets. This can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C15H17F3N4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H17F3N4S/c1-22-6-4-10(5-7-22)19-14-20-11(12-3-2-8-23-12)9-13(21-14)15(16,17)18/h2-3,8-10H,4-7H2,1H3,(H,19,20,21)

InChI Key

GPFXVNNAHQSIRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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